molecular formula C22H20N4O4S B14964405 N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide

N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide

Cat. No.: B14964405
M. Wt: 436.5 g/mol
InChI Key: HSFZQDGRYYLNBH-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide is a complex organic compound that belongs to the class of pyridothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrido[2,3-e][1,3,4]thiadiazine core, which is a fused heterocyclic system containing nitrogen and sulfur atoms. The presence of methoxy and methyl groups further enhances its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-e][1,3,4]thiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused heterocyclic system.

    Introduction of the Methoxybenzyl and Methylphenyl Groups: These groups are introduced through nucleophilic substitution reactions using corresponding benzyl and phenyl halides.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate compound with an appropriate amine under mild conditions.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thiadiazine sulfur atom to form the dioxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or the thiadiazine ring, leading to the formation of amines or reduced heterocycles.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced heterocycles.

    Substitution: Functionalized aromatic compounds.

Scientific Research Applications

N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxybenzyl)-1-phenyl-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-methoxybenzyl)-1-(4-chlorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

The presence of both methoxy and methyl groups in N-(4-methoxybenzyl)-1-(4-methylphenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide 4,4-dioxide enhances its chemical properties and potential biological activities compared to similar compounds. These groups may influence the compound’s solubility, stability, and interaction with molecular targets, making it a unique and valuable compound for scientific research.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1-(4-methylphenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxamide

InChI

InChI=1S/C22H20N4O4S/c1-15-5-9-17(10-6-15)26-20-19(4-3-13-23-20)31(28,29)22(25-26)21(27)24-14-16-7-11-18(30-2)12-8-16/h3-13H,14H2,1-2H3,(H,24,27)

InChI Key

HSFZQDGRYYLNBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)C(=N2)C(=O)NCC4=CC=C(C=C4)OC

Origin of Product

United States

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